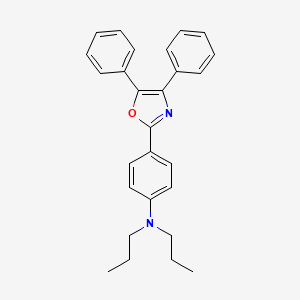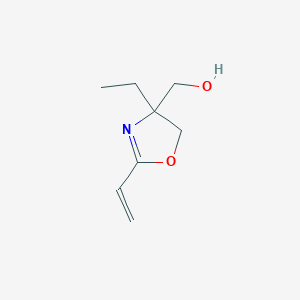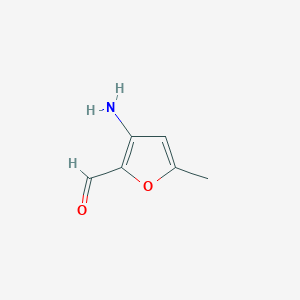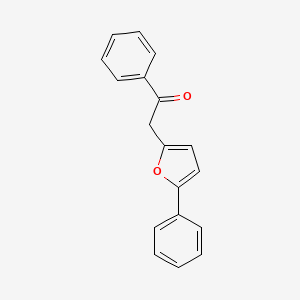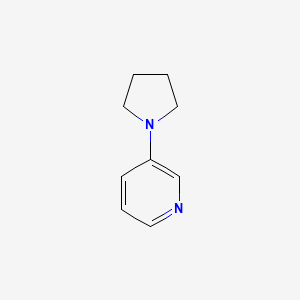
3-Pyrrolidin-1-YL-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidin-1-YL-pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-YL-pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction conditions often require the use of palladium on carbon as a catalyst and methanol as a solvent. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the process is optimized to use more readily available and cost-effective catalysts. The reaction is scaled up using larger reactors and continuous flow systems to maintain efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyrrolidin-1-YL-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-Pyrrolidin-1-YL-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 3-Pyrrolidin-1-YL-pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a similar ring structure but lacking the pyridine moiety.
Pyridine: The parent compound without the pyrrolidine substitution.
Pyrrolidin-2-one: A related compound with a lactam structure.
Uniqueness: 3-Pyrrolidin-1-YL-pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications .
Propriétés
Numéro CAS |
69698-09-5 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H12N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
Clé InChI |
OAIVFOKDDZHMOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




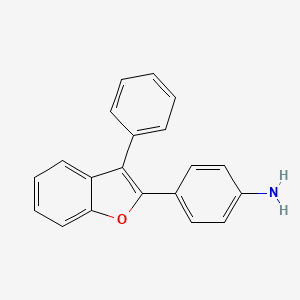
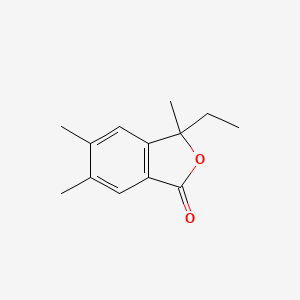
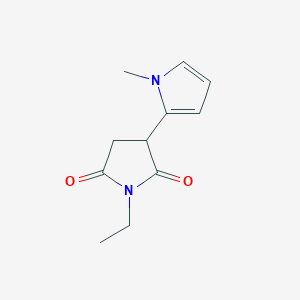

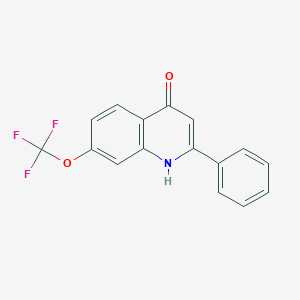

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
